1-Cyclohex-1-enyl-4-nitrobenzene 1-Cyclohex-1-enyl-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC4056155
InChI: InChI=1S/C12H13NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2
SMILES: C1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

1-Cyclohex-1-enyl-4-nitrobenzene

CAS No.:

Cat. No.: VC4056155

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohex-1-enyl-4-nitrobenzene -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 1-(cyclohexen-1-yl)-4-nitrobenzene
Standard InChI InChI=1S/C12H13NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2
Standard InChI Key OBBRXPQSCLTETF-UHFFFAOYSA-N
SMILES C1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-cyclohex-1-enyl-4-nitrobenzene is C₁₂H₁₃NO₂, with a molecular weight of 215.24 g/mol. The cyclohexene substituent introduces a degree of unsaturation, altering the compound’s electronic and steric profile compared to its saturated counterpart, 4-cyclohexyl-1-nitrobenzene . The nitro group at the para position exerts a strong electron-withdrawing effect, influencing reactivity in electrophilic and nucleophilic substitutions.

Synthesis and Reaction Pathways

Direct Synthesis Strategies

While no explicit synthesis route for 1-cyclohex-1-enyl-4-nitrobenzene is documented, analogous methods for cyclohexene-substituted aromatics provide a framework. A plausible approach involves:

Functional Group Interconversion

Physicochemical Properties

Thermal Stability and Phase Transitions

  • Melting Point: Estimated at 55–58°C, slightly lower than 4-cyclohexyl-1-nitrobenzene (60–62°C) , due to reduced crystallinity from the cyclohexene’s planar structure.

  • Boiling Point: Predicted to be 315–320°C at 760 mmHg, comparable to similar nitroaromatics .

  • Density: Approximately 1.12 g/cm³, analogous to 4-cyclohexyl-1-nitrobenzene .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), with C=C stretching of cyclohexene near 1650 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons adjacent to the nitro group resonate as a doublet at δ 8.2–8.4 ppm, while cyclohexene protons show multiplet signals between δ 5.5–6.0 ppm (vinyl protons) and δ 1.5–2.5 ppm (aliphatic protons) .

    • ¹³C NMR: The nitro-bearing carbon appears at δ 148–150 ppm, with cyclohexene carbons at δ 120–130 ppm (sp² carbons) and δ 25–35 ppm (sp³ carbons) .

Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position. For example, nitration would yield 1-cyclohex-1-enyl-3,4-dinitrobenzene, albeit under vigorous conditions due to the deactivated ring .

Reduction Reactions

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing 1-cyclohex-1-enyl-4-aminobenzene. This intermediate is valuable in dye and polymer synthesis .

  • Cyclohexene Hydrogenation: Selective hydrogenation of the cyclohexene double bond yields 4-cyclohexylnitrobenzene, a compound with documented stability .

Cycloaddition Reactions

The cyclohexene moiety may participate in Diels-Alder reactions, forming polycyclic adducts. For instance, reaction with maleic anhydride could yield a bicyclic lactone .

Applications and Industrial Relevance

Pharmaceuticals

Nitroaromatics are precursors to amines used in drug synthesis. The cyclohexene group’s rigidity could enhance binding affinity in bioactive molecules, such as kinase inhibitors .

Polymer Science

Incorporating 1-cyclohex-1-enyl-4-nitrobenzene into polymers could improve thermal stability and mechanical strength. Copolymers with styrene or acrylates are potential candidates for high-performance coatings .

Agrochemistry

Nitro compounds are intermediates in herbicide and pesticide synthesis. The cyclohexene substituent may modulate lipophilicity, enhancing soil persistence .

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